molecular formula C4H2Cl2N2OS B3031754 N-[(2,4-dichloro-1,3-thiazol-5-yl)methylidene]hydroxylamine CAS No. 666257-91-6

N-[(2,4-dichloro-1,3-thiazol-5-yl)methylidene]hydroxylamine

Cat. No.: B3031754
CAS No.: 666257-91-6
M. Wt: 197.04 g/mol
InChI Key: JSJDEBDHPLBYEN-UHFFFAOYSA-N
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Description

N-[(2,4-dichloro-1,3-thiazol-5-yl)methylidene]hydroxylamine is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to interact with a variety of biological targets . These targets include various enzymes, receptors, and biochemical pathways, contributing to their diverse biological activities .

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways . They may inhibit or activate enzymes, block or stimulate receptors, and modulate biochemical pathways . The exact interaction would depend on the specific structure of the derivative and the nature of the target.

Biochemical Pathways

Thiazole derivatives can affect a variety of biochemical pathways . They may activate or inhibit these pathways, leading to a range of downstream effects

Pharmacokinetics

The solubility of thiazole derivatives in water, alcohol, and ether may influence their bioavailability and pharmacokinetic behavior.

Result of Action

Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The action of N-[(2,4-dichloro-1,3-thiazol-5-yl)methylidene]hydroxylamine, like other thiazole derivatives, can be influenced by various environmental factors . These factors could include the physiological environment, such as pH and temperature, as well as the presence of other molecules that could interact with the compound .

Preparation Methods

The synthesis of N-[(2,4-dichloro-1,3-thiazol-5-yl)methylidene]hydroxylamine typically involves the reaction of 2,4-dichloro-1,3-thiazole with hydroxylamine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

N-[(2,4-dichloro-1,3-thiazol-5-yl)methylidene]hydroxylamine can undergo various chemical reactions, including:

Scientific Research Applications

N-[(2,4-dichloro-1,3-thiazol-5-yl)methylidene]hydroxylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: The compound is studied for its potential antibacterial and antifungal activities.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory and antitumor agent.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

N-[(2,4-dichloro-1,3-thiazol-5-yl)methylidene]hydroxylamine can be compared with other thiazole derivatives such as:

    2-aminothiazole: Known for its antimicrobial properties.

    4-methylthiazole: Used in flavor and fragrance industries.

    Thiazole-4-carboxylic acid: Studied for its potential anti-inflammatory effects.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .

Properties

IUPAC Name

N-[(2,4-dichloro-1,3-thiazol-5-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Cl2N2OS/c5-3-2(1-7-9)10-4(6)8-3/h1,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSJDEBDHPLBYEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NO)C1=C(N=C(S1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90381133
Record name N-[(2,4-Dichloro-1,3-thiazol-5-yl)methylidene]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

666257-91-6
Record name N-[(2,4-Dichloro-1,3-thiazol-5-yl)methylidene]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Hydroxylamine hydrochloride (385 mg, 5.54 mmol) was added to a solution of sodium bicarbonate (465 mg, 5.54 mmol) in water (17 mL) at room temperature. Then a solution of 2,4-dichloro-5-thiazolecarboxaldehyde (100 g, 5.49 mmol) in ethanol (17 mL) was added The mixture was clear yellow and the precipitates started to appear in ˜20 minutes More water (˜40 mL) was added. After stirring for 1 hour, the reaction was filtered. The solid was washed with water and dried under vacuum overnight to give the title compound as a white sold (883 mg, 82%).
Quantity
385 mg
Type
reactant
Reaction Step One
Quantity
465 mg
Type
reactant
Reaction Step One
Name
Quantity
17 mL
Type
solvent
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
17 mL
Type
solvent
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

First 153 g (2.2 mol) of hydroxylamine hydrochloride in portions, then a solution of 364 g (2 mol) of 2,4-dichloro-5-thiazolecarboxaldehyde (II) in 1 liter of ethanol are added to a solution of 185 g (2.2 mol) of sodium bicarbonate in 5 liters of water at room temperature, with stirring. A voluminous, colourless precipitate separates out after 1 to 2 minutes. After stirring for 1 hour, the solid is filtered off with suction, washed with water and dried. 390 g (=99% of theory) of 2,4-dichloro-5-thiazolecarboxaldehyde oxime (IV) of melting point about 160° C. are obtained. It can be dehydrated to give the nitrile without further purification.
Quantity
153 g
Type
reactant
Reaction Step One
Quantity
364 g
Type
reactant
Reaction Step One
Quantity
185 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
5 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2,4-dichloro-1,3-thiazol-5-yl)methylidene]hydroxylamine

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